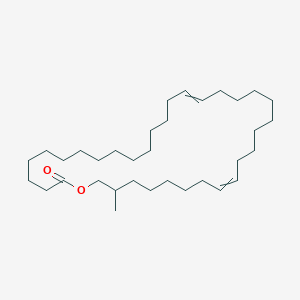
33-Methyl-1-oxacyclotetratriaconta-16,26-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
33-Methyl-1-oxacyclotetratriaconta-16,26-dien-2-one is a chemical compound with the molecular formula C₃₄H₆₂O₂. It is a member of the oxacyclotetratriaconta family, characterized by a large ring structure containing oxygen and multiple double bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 33-Methyl-1-oxacyclotetratriaconta-16,26-dien-2-one typically involves the cyclization of long-chain precursors under specific conditions. The reaction often requires a catalyst to facilitate the formation of the large ring structure. Commonly used catalysts include transition metal complexes and strong acids .
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors to ensure the proper formation of the ring structure. The process is optimized to achieve high yields and purity, often involving multiple purification steps such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
33-Methyl-1-oxacyclotetratriaconta-16,26-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated compounds and other substituted derivatives.
Aplicaciones Científicas De Investigación
33-Methyl-1-oxacyclotetratriaconta-16,26-dien-2-one has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 33-Methyl-1-oxacyclotetratriaconta-16,26-dien-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. Pathways involved include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
33-Methyl-1-oxacyclotetratriaconta-16,26-dien-2-one: Similar in structure but with variations in the position and number of double bonds.
Oxacyclotetratriaconta-16,26-dien-2-one: Lacks the methyl group at position 33.
33-Methyl-1-oxacyclotetratriaconta-16,26-dien-2-ol: Contains a hydroxyl group instead of a ketone.
Uniqueness
This compound is unique due to its specific ring structure and the presence of multiple double bonds, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
92460-48-5 |
|---|---|
Fórmula molecular |
C34H62O2 |
Peso molecular |
502.9 g/mol |
Nombre IUPAC |
33-methyl-1-oxacyclotetratriaconta-16,26-dien-2-one |
InChI |
InChI=1S/C34H62O2/c1-33-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34(35)36-32-33/h3,5,18,20,33H,2,4,6-17,19,21-32H2,1H3 |
Clave InChI |
ABLDSCYFNMPOMH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCCC=CCCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methoxyphenyl)-1-[4-(4-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14347884.png)
![2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14347887.png)
![Bis[(2-chlorophenyl)methyl] carbonate](/img/structure/B14347892.png)


![3-[2-(Acetyloxy)ethyl]-4-oxocyclopent-2-en-1-yl acetate](/img/structure/B14347904.png)
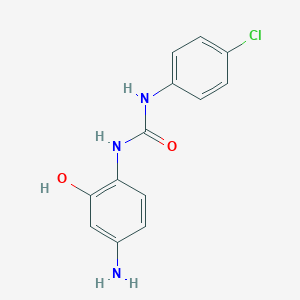

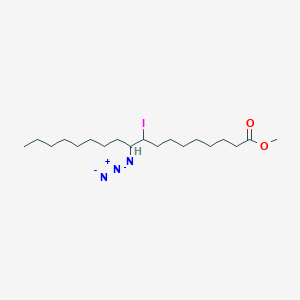
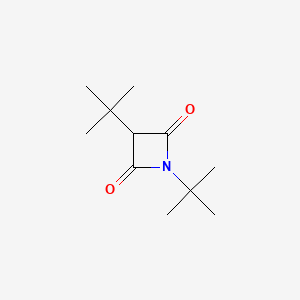

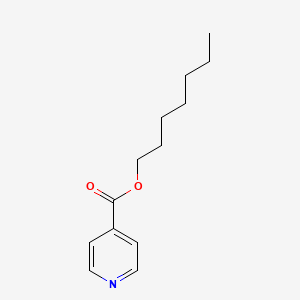

![[1-Amino-3-(4-nitrophenyl)propylidene]carbamate](/img/structure/B14347961.png)
